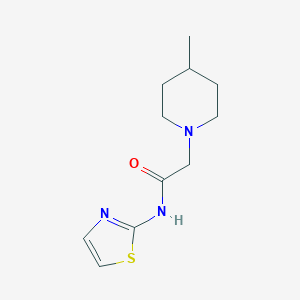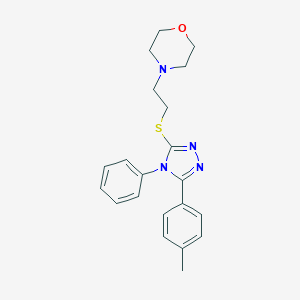![molecular formula C16H23N3O3S B275190 4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]-2,3-dimethylbenzene-1-sulfonamide](/img/structure/B275190.png)
4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]-2,3-dimethylbenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]-2,3-dimethylbenzene-1-sulfonamide, also known as EIP, is a chemical compound that has been widely used in scientific research. EIP is a sulfonamide derivative that has been synthesized for its potential pharmacological properties.
Mécanisme D'action
The mechanism of action of 4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]-2,3-dimethylbenzene-1-sulfonamide is not fully understood. However, it has been suggested that 4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]-2,3-dimethylbenzene-1-sulfonamide may exert its pharmacological effects by inhibiting the activity of enzymes such as carbonic anhydrase and histone deacetylase. 4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]-2,3-dimethylbenzene-1-sulfonamide has also been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and physiological effects:
4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]-2,3-dimethylbenzene-1-sulfonamide has been found to have various biochemical and physiological effects. 4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]-2,3-dimethylbenzene-1-sulfonamide has been shown to reduce the growth of cancer cells, inhibit the activity of carbonic anhydrase, and reduce the production of pro-inflammatory cytokines. 4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]-2,3-dimethylbenzene-1-sulfonamide has also been found to have antifungal and antibacterial activities.
Avantages Et Limitations Des Expériences En Laboratoire
4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]-2,3-dimethylbenzene-1-sulfonamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]-2,3-dimethylbenzene-1-sulfonamide has also been found to have low toxicity in vitro. However, 4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]-2,3-dimethylbenzene-1-sulfonamide has some limitations for lab experiments. It has a low solubility in water, which can make it difficult to use in some experiments. 4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]-2,3-dimethylbenzene-1-sulfonamide also has a short half-life, which can limit its effectiveness in some studies.
Orientations Futures
There are several future directions for the research of 4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]-2,3-dimethylbenzene-1-sulfonamide. One potential direction is to study the pharmacological effects of 4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]-2,3-dimethylbenzene-1-sulfonamide in vivo. Another potential direction is to investigate the potential of 4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]-2,3-dimethylbenzene-1-sulfonamide as a therapeutic agent for various diseases. Further studies are also needed to fully understand the mechanism of action of 4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]-2,3-dimethylbenzene-1-sulfonamide and its potential toxicity. Additionally, the synthesis of 4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]-2,3-dimethylbenzene-1-sulfonamide derivatives may lead to the discovery of new compounds with improved pharmacological properties.
Conclusion:
In conclusion, 4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]-2,3-dimethylbenzene-1-sulfonamide is a sulfonamide derivative that has been widely used in scientific research due to its potential pharmacological properties. 4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]-2,3-dimethylbenzene-1-sulfonamide has been found to have antifungal, antibacterial, and antitumor activities. The synthesis of 4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]-2,3-dimethylbenzene-1-sulfonamide involves the reaction of 4-ethoxy-2,3-dimethylbenzene-1-sulfonyl chloride with 3-(1H-imidazol-1-yl)propylamine. 4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]-2,3-dimethylbenzene-1-sulfonamide has several advantages for lab experiments, but also has some limitations. There are several future directions for the research of 4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]-2,3-dimethylbenzene-1-sulfonamide, including studying its pharmacological effects in vivo and investigating its potential as a therapeutic agent for various diseases.
Méthodes De Synthèse
The synthesis of 4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]-2,3-dimethylbenzene-1-sulfonamide involves the reaction of 4-ethoxy-2,3-dimethylbenzene-1-sulfonyl chloride with 3-(1H-imidazol-1-yl)propylamine. The reaction takes place in the presence of a base such as triethylamine or pyridine. The product is then purified by column chromatography to obtain the desired compound. The yield of 4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]-2,3-dimethylbenzene-1-sulfonamide is usually around 50-60%.
Applications De Recherche Scientifique
4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]-2,3-dimethylbenzene-1-sulfonamide has been used in various scientific research studies due to its potential pharmacological properties. 4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]-2,3-dimethylbenzene-1-sulfonamide has been found to have antifungal, antibacterial, and antitumor activities. It has also been studied for its potential use as a therapeutic agent for various diseases such as cancer, inflammation, and cardiovascular diseases.
Propriétés
Formule moléculaire |
C16H23N3O3S |
|---|---|
Poids moléculaire |
337.4 g/mol |
Nom IUPAC |
4-ethoxy-N-(3-imidazol-1-ylpropyl)-2,3-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C16H23N3O3S/c1-4-22-15-6-7-16(14(3)13(15)2)23(20,21)18-8-5-10-19-11-9-17-12-19/h6-7,9,11-12,18H,4-5,8,10H2,1-3H3 |
Clé InChI |
NLHYCDGQGDKLPU-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=C(C=C1)S(=O)(=O)NCCCN2C=CN=C2)C)C |
SMILES canonique |
CCOC1=C(C(=C(C=C1)S(=O)(=O)NCCCN2C=CN=C2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl 2-[(2-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B275121.png)

![Ethyl 4-(butylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B275124.png)
![Ethyl 5-methyl-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B275125.png)
![Ethyl 4-amino-2-{[2-(1-piperidinyl)ethyl]sulfanyl}-5-pyrimidinecarboxylate](/img/structure/B275127.png)
![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B275129.png)

![methyl 2-(thiophene-2-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B275132.png)

![5-amino-1-(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carbonitrile](/img/structure/B275144.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidine](/img/structure/B275147.png)
![5-(2-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B275148.png)
![9-(4-Methylphenyl)thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B275149.png)